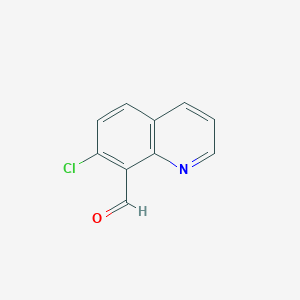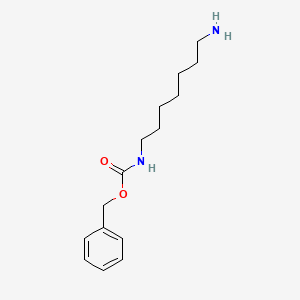
3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Docking Studies
3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one is involved in the synthesis of novel compounds for treating variola virus. These compounds, synthesized from environmentally friendly materials, exhibit strong binding free energies, indicating potential as alternatives to FDA-approved drugs for variola treatment (Gerçek, Jumamyradova & Senturk, 2022).
Antibacterial and Antifungal Properties
A study by Ashok, Holla, & Kumari (2007) explored novel derivatives of thiazolo[2,3-b]dihydropyrimidinone, demonstrating moderate to excellent growth inhibition of bacteria and fungi. This highlights the compound's potential use in developing new antimicrobial agents (Ashok, Holla & Kumari, 2007).
Nonribosomal Biosynthesis of Peptide Antibiotics
In the nonribosomal biosynthesis of peptide antibiotics, this compound could be relevant. These antibiotics often contain unusual constituents and are produced via a thiotemplate multienzymic mechanism, which could potentially involve compounds like this compound (Kleinkauf & von Döhren, 1990).
Conformational Analysis in Solution and Crystal
The conformation of tetrahydropyrimidine derivatives, a category including this compound, has been studied both in solution and crystal forms. This analysis is crucial for understanding the compound's interactions and stability, which has implications in its use in medicinal chemistry (Inbar, Frolow & Lapidot, 1993).
Properties
IUPAC Name |
3-methyl-6-(thiolan-3-yloxy)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-6-10-8(4-9(11)12)13-7-2-3-14-5-7/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVJUUISVWUADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
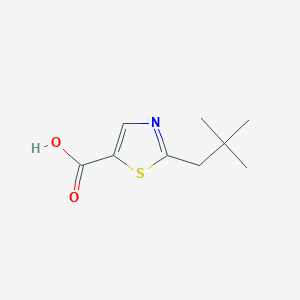
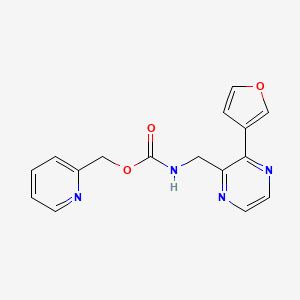
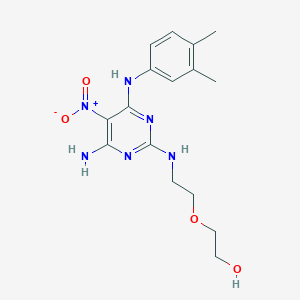
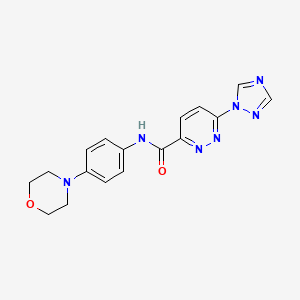
![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)
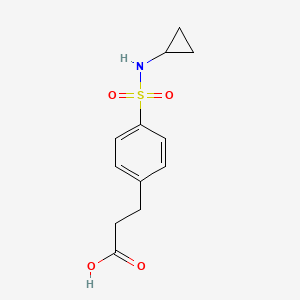
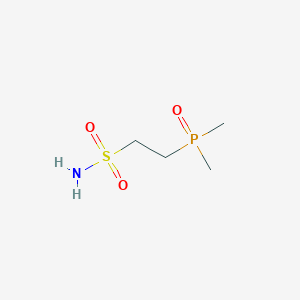
![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)
![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)
